molecular formula C8H10N2O B1299273 3-[(2-Furylmethyl)amino]propanenitrile CAS No. 6788-68-7

3-[(2-Furylmethyl)amino]propanenitrile

Cat. No.: B1299273
CAS No.: 6788-68-7
M. Wt: 150.18 g/mol
InChI Key: HGGLROFYOVWSRZ-UHFFFAOYSA-N
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Description

3-[(2-Furylmethyl)amino]propanenitrile is an organic compound with the molecular formula C8H10N2O It is characterized by the presence of a furan ring attached to an amino group, which is further connected to a propanenitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Furylmethyl)amino]propanenitrile typically involves the reaction of 2-furylmethylamine with acrylonitrile. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

2-Furylmethylamine+AcrylonitrileThis compound\text{2-Furylmethylamine} + \text{Acrylonitrile} \rightarrow \text{this compound} 2-Furylmethylamine+Acrylonitrile→this compound

The reaction is usually conducted in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to proceed efficiently. The reaction temperature is typically maintained between 50-70°C to optimize the yield.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and enhances safety during the production process.

Chemical Reactions Analysis

Types of Reactions

3-[(2-Furylmethyl)amino]propanenitrile can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.

    Reduction: The nitrile group can be reduced to form the corresponding amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). The reaction is typically carried out in an acidic medium.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the amino group under basic conditions.

Major Products Formed

    Oxidation: Furan-2,5-dicarboxylic acid.

    Reduction: 3-[(2-Furylmethyl)amino]propanamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-[(2-Furylmethyl)amino]propanenitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions due to its structural features.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(2-Furylmethyl)amino]propanenitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The furan ring and amino group are key functional groups that facilitate binding to these targets, influencing the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-[(2-Thienylmethyl)amino]propanenitrile: Similar structure but with a thiophene ring instead of a furan ring.

    3-[(2-Pyridylmethyl)amino]propanenitrile: Contains a pyridine ring, offering different electronic properties.

Uniqueness

3-[(2-Furylmethyl)amino]propanenitrile is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound in various research fields.

Properties

IUPAC Name

3-(furan-2-ylmethylamino)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c9-4-2-5-10-7-8-3-1-6-11-8/h1,3,6,10H,2,5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGGLROFYOVWSRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00366234
Record name 3-[(2-Furylmethyl)amino]propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00366234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6788-68-7
Record name 3-[(2-Furylmethyl)amino]propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00366234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-[(furan-2-ylmethyl)amino]propanenitrile
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